2-(3-Fluorophenyl)-5-nitropyridine
Description
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-nitropyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13-11)14(15)16/h1-7H |
InChI Key |
IOGLIBNMOXNCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Fluorophenyl)-5-nitropyridine with structurally related nitropyridine derivatives, focusing on substituents, molecular properties, and applications:
Structural and Electronic Comparisons
- Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity and small atomic radius enhance electronic effects without steric hindrance, whereas chlorine increases lipophilicity but may introduce steric bulk .
- Nitro Group Position : The nitro group at C5 (common in all compounds) directs electrophilic substitution to the C3 position, enabling regioselective modifications .
- Phenyl vs. Phenoxy Groups: The phenoxy linker in 2-(4-Chlorophenoxy)-5-nitropyridine introduces flexibility and polarizability, contrasting with the rigid phenyl group in fluorophenyl derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)-5-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : React 5-nitro-2-chloropyridine with 3-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O (4:1) at 80–100°C for 12–24 hours. Base additives like Na₂CO₃ improve yields .
- Nucleophilic Aromatic Substitution : Substitute a leaving group (e.g., Cl) at the 2-position of 5-nitropyridine with 3-fluorophenylmagnesium bromide under inert conditions (THF, −78°C to room temperature). Yields depend on electron-withdrawing effects of the nitro group, which activate the pyridine ring .
- Data Table :
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80–100 | 65–75 | |
| Nucleophilic Substitution | 3-Fluorophenyl MgBr | THF | −78–25 | 50–60 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-(3-Fluorophenyl)-5-nitropyridine?
- Methodological Answer :
- NMR : Use and NMR to confirm fluorophenyl substitution patterns and nitro group positioning. Chemical shifts for fluorine in the meta position typically appear at −110 to −115 ppm .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between fluorophenyl and pyridine rings). For example, a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, crystallizes in the monoclinic space group with bond angles consistent with electronic effects of substituents .
- DFT Calculations : Validate experimental geometries using hybrid functionals (e.g., B3LYP) with exact exchange corrections to predict bond lengths and angles within 1–2% error .
Advanced Research Questions
Q. How does the nitro group in 2-(3-Fluorophenyl)-5-nitropyridine influence its reactivity in electrophilic and nucleophilic substitutions?
- Methodological Answer :
- Electrophilic Substitution : The nitro group deactivates the pyridine ring, directing electrophiles (e.g., nitration, halogenation) to the 3-position due to meta-directing effects. For example, bromination at the 3-position occurs with >70% regioselectivity .
- Nucleophilic Substitution : At the 2-position, the nitro group enhances leaving group displacement (e.g., Cl → aryl in Suzuki coupling) by increasing the electron deficiency of the pyridine ring. Kinetic studies show a two-step mechanism: (1) nucleophilic addition and (2) elimination .
Q. What are the potential applications of 2-(3-Fluorophenyl)-5-nitropyridine in kinase inhibition studies?
- Methodological Answer :
- Kinase Binding Assays : The fluorophenyl group mimics ATP’s adenine ring, while the nitro group stabilizes interactions with hydrophobic kinase pockets (e.g., EGFR or VEGFR2). Competitive binding assays using -ATP show IC₅₀ values in the low micromolar range for analogues .
- Data Table :
| Kinase Target | Assay Type | IC₅₀ (μM) | Structural Analogue | Source |
|---|---|---|---|---|
| EGFR | Competitive ATP | 2.1 | 2-(3-Fluorophenyl)-5-nitro | |
| VEGFR2 | Fluorescence | 5.7 | 2-(4-Fluorophenyl)-5-nitro |
Q. How can computational methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS or DFT-derived polarity parameters to model solvent interactions. For example, the nitro group increases hydrophobicity (logP ≈ 2.5), but meta-fluorine enhances water solubility slightly via dipole interactions .
- Thermodynamic Validation : Compare experimental melting points (e.g., 93–95°C for 3-fluoro-4-nitrophenol ) with DFT-calculated lattice energies. B3LYP/6-31G* methods reduce discrepancies to <5% .
Experimental Design Considerations
Q. How to optimize reaction conditions for scaling up 2-(3-Fluorophenyl)-5-nitropyridine synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), solvent ratios (dioxane:H₂O = 3:1 to 5:1), and reaction time (6–24 hours) to identify robust conditions. Response surface methodology (RSM) can maximize yield while minimizing Pd residue .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. LC-MS monitoring ensures intermediate stability .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki coupling of 5-nitropyridines vary across studies?
- Methodological Answer :
- Catalyst Deactivation : Pd catalysts are sensitive to nitro groups, which can oxidize phosphine ligands. Using Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves stability and reproducibility .
- Boronic Acid Quality : 3-Fluorophenylboronic acid may contain boroxine impurities; pre-treatment with molecular sieves or recrystallization increases coupling efficiency .
Safety and Handling
Q. What safety protocols are critical when handling 2-(3-Fluorophenyl)-5-nitropyridine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. The nitro group poses explosion risks under high heat or friction .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated aromatic byproducts. LC-MS analysis of air samples confirms compliance with OSHA exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
